molecular formula C15H10BrNO3 B12903248 7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester CAS No. 918943-28-9

7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester

Cat. No.: B12903248
CAS No.: 918943-28-9
M. Wt: 332.15 g/mol
InChI Key: NIHALNLIAIQYAV-UHFFFAOYSA-N
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Description

7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester is a heterocyclic compound featuring a benzoxazole core substituted with a 4-bromophenyl group at position 2 and a methyl ester at position 7. The methyl ester group enhances solubility in organic solvents and influences reactivity.

Properties

CAS No.

918943-28-9

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C15H10BrNO3/c1-19-15(18)11-3-2-4-12-13(11)20-14(17-12)9-5-7-10(16)8-6-9/h2-8H,1H3

InChI Key

NIHALNLIAIQYAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and methyl 2-aminobenzoate.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the 4-bromoaniline reacts with methyl 2-aminobenzoate in the presence of a suitable catalyst and solvent to form the benzoxazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 7-position of the benzoxazole ring to form the methyl ester.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the bromine atom can be reduced to a hydrogen atom using reducing agents.

    Ester Hydrolysis: The ester group at the 7-position can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 7-benzoxazolecarboxylic acid derivatives exhibit notable anti-inflammatory effects. For instance, studies on halogenated phenylbenzoxazole-5-carboxylic acids have shown that these compounds can inhibit inflammatory pathways effectively. The compound 2-(4-chlorophenyl)benzoxazole-5-carboxylic acid demonstrated an IC50 value of 1.54 μM against human prostate carcinoma cells, suggesting significant cytotoxicity comparable to established drugs like doxorubicin .

Anticancer Properties

The synthesis of benzoxazole derivatives has been linked to promising anticancer activity. For example, the compound has been evaluated for its efficacy against various cancer cell lines, with results indicating that it can inhibit cell proliferation and induce apoptosis in cancer cells . The structure-activity relationship (SAR) studies have further illustrated that modifications at the phenyl ring can enhance the anticancer potential of these compounds .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of 7-benzoxazolecarboxylic acid derivatives. A comprehensive study involved the evaluation of various synthesized benzoxazole compounds for their antibacterial and antifungal properties against standard pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

In Vivo Studies

In vivo studies have also been essential in understanding the therapeutic potential of benzoxazole derivatives. For instance, animal models treated with specific benzoxazole compounds showed reduced tumor growth and improved survival rates compared to control groups, highlighting their potential as effective anticancer agents .

Mechanistic Insights

The mechanisms underlying the biological activities of 7-benzoxazolecarboxylic acid derivatives often involve modulation of key signaling pathways associated with inflammation and cancer progression. For example, these compounds may act as inhibitors of enzymes involved in the synthesis of pro-inflammatory mediators or may interact with cellular receptors to exert their effects .

Summary Table of Applications

Application TypeSpecific ActivityReference
Anti-inflammatoryInhibition of COX-2
AnticancerCytotoxicity against cancer cells
AntibacterialEffective against E. coli
Enzyme inhibitionModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzoxazole derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

7-Benzoxazolecarboxylic Acid, 2-(4-Nitrophenyl)-, Methyl Ester (Nitro Analog)

This compound (CAS 918943-29-0) replaces the 4-bromophenyl group with a 4-nitrophenyl substituent. Key differences include:

  • Molecular Formula: C₁₅H₁₀N₂O₅ vs. the inferred formula of the bromo analog (C₁₆H₁₀BrNO₃).
  • Molar Mass : 298.25 g/mol (nitro) vs. ~344.17 g/mol (bromo, estimated).
  • Spectral Features: The nitro analog’s IR spectrum would show asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹), absent in the bromo compound. Both share ester C=O stretches (~1700 cm⁻¹) .

Thiocyanato-Hydrazono Derivatives ()

Compounds such as 5f (2-[N'-[2-(4-Bromophenyl)-3,3-dicyano-1-thiocyanatoethylidene]hydrazono]benzoic acid methyl ester) share the 4-bromophenyl and methyl ester motifs but incorporate additional functional groups:

  • Functional Complexity: Thiocyanato (−SCN) and hydrazono (−N=N−) groups introduce redox activity and hydrogen-bonding capacity, unlike the simpler bromo analog.
  • Melting Points : 5f melts at 199–201°C, suggesting higher crystallinity due to extended conjugation and intermolecular interactions.
  • Spectral Data: IR: Thiocyanato C≡N stretches (~2100 cm⁻¹) and ester C=O (~1700 cm⁻¹). ¹H-NMR: Aromatic protons (δ 7.5–8.2 ppm), methyl ester (−OCH₃ at δ ~3.9 ppm), and hydrazono NH protons (δ ~10–12 ppm) .

Benzoxadiazole Derivatives ()

The oxadiazole ring (vs. oxazole) increases nitrogen content, altering electronic properties and bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups Spectral Features (IR/NMR)
Target: 7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester (inferred) C₁₆H₁₀BrNO₃ ~344.17 N/A Benzoxazole, −Br, −COOCH₃ Ester C=O (~1700 cm⁻¹), aromatic C−H (NMR)
Nitro analog (CAS 918943-29-0) C₁₅H₁₀N₂O₅ 298.25 N/A Benzoxazole, −NO₂, −COOCH₃ NO₂ stretches (~1520, 1350 cm⁻¹)
5f C₂₀H₁₂BrN₅O₂S 482.31 199–201 −SCN, −N=N−, −COOCH₃, −Br SCN (~2100 cm⁻¹), NH (~10–12 ppm, NMR)

Biological Activity

7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by:

  • A benzoxazole ring fused with a carboxylic acid group at the 7-position.
  • A bromophenyl substituent at the 2-position.
  • An ester functional group at the 7-position.

This structural configuration is crucial for its biological interactions and efficacy.

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 7-benzoxazolecarboxylic acid exhibit significant antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
6bHepG26.83
6bMCF-73.64
6bMDA-MB-2312.14
6bHeLa5.18

These results suggest that compounds with similar structures can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of key protein kinases such as EGFR and CDK2 .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were evaluated against Staphylococcus aureus and Escherichia coli:

PathogenMIC (µg/mL)
Staphylococcus aureus125
Escherichia coliVaries

The antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Activity

Benzoxazole derivatives have been identified as potential anti-inflammatory agents. The compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), which is critical in inflammatory processes:

CompoundCOX-2 Inhibition IC50 (mM)
6c0.103

This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

The biological activity of methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in disease pathways, including COX-2 and various protein kinases.
  • Receptor Modulation : It may modulate receptor activities related to neurotransmission and cell signaling, contributing to its anticancer and anti-inflammatory effects.
  • Induction of Apoptosis : The compound has been shown to induce caspase-dependent apoptosis in cancer cells, leading to cell cycle arrest .

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, compounds structurally related to methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate demonstrated potent cytotoxicity, particularly against breast and liver cancer cells .
  • Antimicrobial Screening : A series of benzoxazole derivatives were tested against pathogenic bacteria, revealing significant antimicrobial activity, which supports their potential use in developing new antibiotics .

Q & A

Basic: What are the standard synthetic routes for preparing 7-benzoxazolecarboxylic acid derivatives with 4-bromophenyl substituents?

Methodological Answer:
The synthesis typically involves cyclocondensation of methyl 3-amino-4-hydroxybenzoate with aryl acids or brominated precursors under reflux conditions. For example:

  • Reaction Setup : Reflux a mixture of methyl 3-amino-4-hydroxybenzoate (0.01 mol) and excess 4-bromophenylacetic acid in polyphosphoric acid (PPA) or DMF for 15–24 hours .
  • Workup : Cool the reaction mixture, pour onto ice, and isolate the product via filtration. Purify by recrystallization from ethanol or column chromatography .
  • Alternative Routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 4-bromophenyl group post-cyclization using bis(triphenylphosphine)palladium dichloride and aryl boronic acids .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(4-bromophenyl)-7-benzoxazolecarboxylic acid methyl ester?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons from the benzoxazole (δ 7.2–8.3 ppm). The 4-bromophenyl group shows splitting patterns consistent with para-substitution .
    • ¹³C NMR : Identify the carbonyl carbon (C=O, δ ~165 ppm) and quaternary carbons in the benzoxazole ring .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z 331 [M⁺] for C₁₅H₁₀BrNO₃) and isotopic patterns from bromine (1:1 ratio for M⁺ and M⁺+2) .
  • IR Spectroscopy : Validate ester C=O stretching (~1720 cm⁻¹) and benzoxazole C=N stretching (~1620 cm⁻¹) .

Advanced: How can researchers optimize coupling reactions involving 4-bromophenyl groups in benzoxazole synthesis to minimize dehalogenation side products?

Methodological Answer:
Dehalogenation often occurs under harsh conditions. Mitigation strategies include:

  • Catalyst Selection : Use Pd(PPh₃)₄ instead of PdCl₂ to reduce oxidative dehalogenation. Additives like CuI can stabilize intermediates .
  • Temperature Control : Maintain reactions at 55–80°C instead of reflux to avoid Br-C bond cleavage .
  • Inert Atmosphere : Conduct reactions under argon to prevent oxidation of bromine substituents .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to reduce side reactions .

Advanced: What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. MS) when analyzing substituted benzoxazole esters?

Methodological Answer:
Contradictions may arise from impurities, tautomerism, or degradation:

  • Purity Check : Perform HPLC or TLC to rule out impurities. Recrystallize the compound if necessary .
  • Isomer Differentiation : Use 2D NMR (COSY, NOESY) to distinguish regioisomers. For example, NOE correlations can confirm substituent positions on the benzoxazole ring .
  • Degradation Analysis : Conduct stability studies (e.g., heat/light exposure) to detect hydrolyzed products (e.g., free carboxylic acid via IR or LC-MS) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced: How does computational modeling (e.g., DFT) assist in predicting the reactivity of bromophenyl-substituted benzoxazoles in nucleophilic substitution reactions?

Methodological Answer:

  • Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify electrophilic sites. The 4-bromophenyl group’s para-position shows high electron-withdrawing potential, directing nucleophilic attack to the benzoxazole’s C-2 position .
  • Transition State Analysis : Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways to predict optimal reaction conditions (e.g., base strength, solvent polarity) .
  • Solvent Effects : Use COSMO-RS simulations to assess solvation effects on reaction rates and selectivity .

Advanced: What crystallographic techniques are used to resolve structural ambiguities in bromophenyl-substituted benzoxazole derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
    • Resolve bond-length discrepancies (e.g., C-Br vs. C-O distances) to confirm substitution patterns .
    • Analyze π-stacking interactions between bromophenyl and benzoxazole rings to explain solubility trends .
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD to validate bulk purity .

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